Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate (CAS: 932354-60-4) is a benzothiophene derivative with a molecular formula of C₁₉H₁₈FNO₅S₂ and a molecular weight of 423.5 g/mol. Its structure features:
- A benzothiophene core substituted with a fluorine atom at the 4-position.
- A sulfamoyl group linked to a 2-ethoxyphenyl moiety at the 3-position.
- An ethyl ester at the 2-position.
The compound’s Smiles notation, CCOC(=O)c1sc2cccc(F)c2c1S(=O)(=O)Nc1ccccc1OCC, highlights its distinct electronic and steric profile.
Properties
IUPAC Name |
ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S2/c1-3-24-15-11-7-6-10-14(15)20-27(22,23)18-13-9-5-8-12-16(13)26-17(18)19(21)25-4-2/h5-12,20H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFZCWYMUNUTOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a synthetic compound belonging to the benzothiophene family, which has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a benzothiophene core , an ethoxyphenyl sulfamoyl group , and an ethyl ester functionality . The synthesis typically involves several key steps:
- Formation of the Benzothiophene Core : Achieved through cyclization reactions using suitable precursors.
- Introduction of the Sulfamoyl Group : Accomplished via nucleophilic substitution with sulfamoyl chloride derivatives.
- Esterification : The final step involves esterification with ethanol in the presence of an acid catalyst.
Synthetic Route Summary
| Step | Description |
|---|---|
| Formation of Benzothiophene | Cyclization of precursors (e.g., 2-bromo-1-(4-ethoxyphenyl)ethanone) in a basic medium. |
| Introduction of Sulfamoyl | Nucleophilic substitution using sulfamoyl chloride derivatives. |
| Esterification | Reaction with ethanol in the presence of an acid catalyst (e.g., sulfuric acid). |
Antimicrobial Properties
This compound has shown significant antimicrobial activity against various microorganisms. Research indicates that compounds in the benzothiophene class exhibit a wide range of biological activities, including antibacterial and antifungal properties.
Case Study: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of similar benzothiophene derivatives, compounds exhibited notable activity against:
- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pyogenes
- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae
- Fungi : Candida albicans, Aspergillus flavus
The Minimum Inhibitory Concentration (MIC) values for these compounds were as low as 16 µg/mL against several tested strains, indicating strong antimicrobial potential .
The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in cell proliferation or microbial growth, leading to its observed biological effects.
Potential Therapeutic Applications
Due to its promising biological activities, this compound is being investigated for potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that benzothiophene derivatives can inhibit cancer cell proliferation.
- Antimicrobial Development : The compound's significant antimicrobial properties make it a candidate for developing new antibiotics.
Comparative Studies
Comparative studies have highlighted the effectiveness of benzothiophene derivatives in various biological assays. For instance, research on structurally similar compounds has demonstrated their ability to act against resistant strains of bacteria and fungi .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate with structurally related benzothiophene derivatives:
Key Observations:
Substituent Effects: The sulfamoyl group in the target compound and its analog contrasts with the amino group in , impacting hydrogen-bonding capacity and target selectivity. The 4-fluoro substituent on the benzothiophene core in the target compound distinguishes it from analogs with fluorine on the aryl sulfamoyl group (e.g., ) or trifluoromethyl groups (e.g., ), altering electronic properties and stability.
Molecular Weight and Polarity :
- The target compound’s higher molecular weight (423.5 g/mol) compared to (339.33 g/mol) and (313.37 g/mol) suggests differences in bioavailability and permeability.
- The ethyl ester in the target compound vs. the methyl ester in may enhance lipophilicity and prolong half-life.
Potential Applications: Compounds with trifluoromethyl groups (e.g., ) are often leveraged in agrochemicals for resistance to degradation . Tetrahydrobenzothiophene derivatives (e.g., ) may exhibit improved pharmacokinetic profiles due to reduced ring strain and increased saturation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
